![molecular formula C22H23FN4O2 B2807602 N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide CAS No. 1251671-68-7](/img/structure/B2807602.png)
N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Catalytic and Synthetic Applications
Research demonstrates the utility of N-bromo sulfonamide reagents in catalysis and synthetic chemistry. For example, Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent used as an efficient catalyst for the synthesis of bis(pyrazolyl) compounds through a one-pot pseudo five-component condensation reaction. This method highlights the role of similar compounds in facilitating complex organic syntheses, potentially offering a pathway for creating diverse chemical entities with applications in drug discovery and materials science (Khazaei et al., 2014).
Antimicrobial and Anticancer Research
Sulfonamide compounds have been extensively explored for their antimicrobial and anticancer properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial activities. This suggests that derivatives of N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide could also exhibit significant biological activities, warranting further investigation into their potential as therapeutic agents (Darwish et al., 2014).
Photochemical and Photophysical Properties
Compounds with sulfonamide moieties are also of interest in the field of photochemistry. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yields. These properties are crucial for applications in photodynamic therapy, indicating that similar sulfonamide derivatives could be explored for their potential in treating cancer through light-mediated processes (Pişkin et al., 2020).
Enzyme Inhibition and Biological Activity
Further, the design and synthesis of sulfonamide derivatives for enzyme inhibition showcases their importance in medicinal chemistry. Mishra et al. (2016) evaluated a series of sulfonamide compounds for their inhibitory activity against human carbonic anhydrase isoenzymes, highlighting the potential of such compounds in developing treatments for conditions associated with enzyme dysregulation (Mishra et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might act as apossible activator of the insect RyR .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-10-12-26(13-11-15)21-18-4-2-3-5-19(18)27(22(29)25-21)14-20(28)24-17-8-6-16(23)7-9-17/h2-9,15H,10-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSVMNADEMYHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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